2-Bromo-5-chloropyridine 1-oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3BrClNO |
|---|---|
Molecular Weight |
208.44 g/mol |
IUPAC Name |
2-bromo-5-chloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3BrClNO/c6-5-2-1-4(7)3-8(5)9/h1-3H |
InChI Key |
HKPSEPKHIOHODX-UHFFFAOYSA-N |
SMILES |
C1=CC(=[N+](C=C1Cl)[O-])Br |
Canonical SMILES |
C1=CC(=[N+](C=C1Cl)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Bromo 5 Chloropyridine 1 Oxide
Direct N-Oxidation Strategies for Halogenated Pyridine (B92270) Precursors
The most straightforward approach to synthesizing 2-Bromo-5-chloropyridine (B189627) 1-oxide is the direct N-oxidation of its corresponding precursor, 2-bromo-5-chloropyridine. This transformation involves the delivery of an oxygen atom to the nitrogen of the pyridine ring, a reaction that can be mediated by various oxidizing agents, including peracids and transition metal catalysts.
Peracid-Mediated Oxidation Routes and Optimization Parameters
Peroxy acids (peracids) are widely utilized reagents for the N-oxidation of pyridines due to their reactivity and effectiveness, particularly with electron-deficient rings. acsgcipr.orgresearchgate.net The reaction involves the electrophilic attack of the peracid's oxygen on the pyridine nitrogen.
Commonly employed peracids include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, which can be used directly or generated in situ. A typical procedure involves dissolving the pyridine substrate in a suitable solvent, such as dichloromethane (B109758) or acetic acid, and treating it with the oxidizing agent. google.comabertay.ac.uk For instance, the oxidation of 3-chloropyridine (B48278) has been achieved by reacting it with m-CPBA in dichloromethane at room temperature over 24 hours. google.com Similarly, the N-oxidation of various pyridines can be accomplished using a mixture of hydrogen peroxide and acetic acid, which generates peracetic acid in situ. abertay.ac.uk
Optimization of reaction parameters is crucial for achieving high yields and purity. Key variables include the choice of peracid, solvent, reaction temperature, and time. For electron-deficient pyridines, stronger oxidizing systems like trifluoroacetic peracid, generated from trifluoroacetic anhydride (B1165640) (TFAA) and a hydrogen peroxide source like the urea-hydrogen peroxide complex (UHP), have proven highly effective, often proceeding at room temperature with high yields. researchgate.net
Table 1: Peracid-Mediated N-Oxidation of Halogenated Pyridines
| Precursor | Oxidizing System | Solvent | Conditions | Yield | Reference |
| 3-Chloropyridine | m-CPBA | Dichloromethane | 20-25 °C, 24h | High | google.com |
| Ethyl 3-pyridylacetate | 30% H₂O₂ / Acetic Acid | Acetic Acid | 70 °C, 7 days | - | abertay.ac.uk |
| Electron-Deficient Pyridines | UHP / TFAA | Acetonitrile | 25 °C | 94% | researchgate.net |
| 2-Chloropyridine | H₂O₂ / Acetic Acid / Maleic Anhydride | - | 20-120 °C | High | google.com |
Transition Metal-Catalyzed Oxidation Approaches and Ligand Effects
To enhance efficiency and promote greener reaction conditions, transition metal catalysts are often employed for N-oxidation reactions, typically using hydrogen peroxide as the terminal oxidant. thieme-connect.de These catalysts offer an alternative to stoichiometric peracid reagents.
Methyltrioxorhenium (MTO) is a highly efficient catalyst for the N-oxidation of many unhindered pyridines and quinolines with hydrogen peroxide, although its effectiveness can be limited by steric hindrance from substituents at the 2-position. thieme-connect.de Other catalytic systems based on molybdenum and titanium have also been developed. For example, a Keplerate-type polyoxomolybdate ({Mo132}) has been shown to effectively catalyze the oxidation of various pyridine compounds at room temperature with high yields. rsc.org Another green approach utilizes titanium silicalite (TS-1) in a continuous flow microreactor with hydrogen peroxide in methanol, providing a safe and highly efficient process that can operate for extended periods without loss of catalyst activity. organic-chemistry.org
The choice of ligands can significantly influence the catalytic activity. For instance, in manganese-catalyzed oxidations with peracetic acid, the addition of a chelating ligand like picolinic acid can dramatically accelerate the degradation of micropollutants by facilitating the formation of high-valent manganese species. acs.org While this specific application is for degradation, it underscores the principle that ligands can modulate the redox potential and reactivity of the metal center in oxidation catalysis. acs.orgrsc.org
Functionalization of Pre-existing Pyridine N-Oxide Scaffolds
An alternative synthetic strategy involves the initial formation of a pyridine N-oxide ring, which is then functionalized with the desired halogen substituents. The N-oxide group significantly alters the electronic properties of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack and directing electrophilic substitution. thieme-connect.deresearchgate.net
Regioselective Halogenation Post-N-Oxidation and Directing Group Effects
The direct halogenation of pyridine N-oxide can be a powerful method for introducing halogens at specific positions. The N-oxide functionality activates the C2/C6 and C4 positions, making them susceptible to attack. acs.orgnih.gov Highly regioselective methods have been developed to install a halogen atom specifically at the C2 position. acs.orgresearchgate.net
One effective protocol involves activating the pyridine N-oxide with a reagent like oxalyl chloride or phosphorus oxychloride (POCl₃), followed by the introduction of the halide. acs.orgresearchgate.net This approach allows for the highly efficient and regioselective chlorination or bromination of unsymmetrical pyridine N-oxides under mild conditions, making it suitable for large-scale synthesis. acs.org The regioselectivity is often excellent, with the halogen being incorporated at the more electron-deficient side of the ring. researchgate.net For example, this method provides a practical route to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov This strategy could be applied by first synthesizing 5-chloropyridine 1-oxide and then regioselectively introducing a bromine atom at the 2-position.
Strategic Transformation of Precursor Pyridines Followed by N-Oxidation
This pathway involves a multi-step sequence where a readily available pyridine derivative is first converted into the target 2-bromo-5-chloropyridine, which is then subjected to N-oxidation as described in section 2.1.
A common starting material for this route is 2-amino-5-chloropyridine (B124133). The amino group can be efficiently converted to a bromo group via a Sandmeyer-type reaction. chemicalbook.com This process typically involves diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt to yield 2-bromo-5-chloropyridine. chemicalbook.com This intermediate is then oxidized to the final product, 2-Bromo-5-chloropyridine 1-oxide, using methods detailed previously, such as peracid-mediated oxidation.
Table 2: Synthesis of 2-Bromo-5-chloropyridine Precursor
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2-Amino-5-chloropyridine | 1. HBr, Br₂ 2. NaNO₂ | 0 - 10 °C | 2-Bromo-5-chloropyridine | 93% | chemicalbook.com |
Novel and Green Chemistry Methodologies in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. In the context of pyridine N-oxide synthesis, this translates to using safer oxidants, minimizing waste, and exploring novel catalytic systems.
The use of hydrogen peroxide as a clean oxidant is a cornerstone of green N-oxidation chemistry, as its only byproduct is water. rsc.orgorganic-chemistry.org Catalytic systems that efficiently utilize H₂O₂, such as the aforementioned titanium silicalite (TS-1) in a flow reactor, represent a significant advancement in safety and sustainability over traditional batch processes using stoichiometric peracids. organic-chemistry.org Sodium percarbonate, a stable and inexpensive solid source of hydrogen peroxide, also serves as an ideal and efficient oxygen source for N-oxidation in the presence of rhenium-based catalysts. organic-chemistry.org
Photoredox catalysis is an emerging and powerful tool in organic synthesis that offers novel reaction pathways under mild conditions. acs.orgtandfonline.com This strategy has been used to generate pyridine N-oxy radicals from pyridine N-oxides via single-electron oxidation. acs.org While often used for C-H functionalization or difunctionalization reactions, the principles of photocatalytic activation of N-oxides could potentially be harnessed for novel synthetic approaches to functionalized N-oxides like this compound. acs.orgrsc.org These methods align with green chemistry principles by operating at ambient temperatures and utilizing light as a renewable energy source. rsc.org
Continuous Flow Chemistry Applications for Enhanced Efficiency
The transition from batch to continuous flow processing represents a significant advancement in the synthesis of pyridine derivatives, including N-oxides. Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced efficiency, safety, and scalability.
In the context of reactions relevant to pyridine N-oxide synthesis, such as nucleophilic aromatic substitution (SNAr), continuous-flow microreactors have demonstrated considerable advantages. For instance, the C-O bond formation on activated aryl halides, a reaction type applicable to functionalizing pyridine scaffolds, is significantly accelerated in flow reactors. nih.gov Reactions that typically require several hours (5-24 hours) in traditional batch setups can be completed with residence times as short as 20 minutes in a microfluidic reactor, achieving high yields (70-90%). nih.gov This acceleration is achieved by operating at elevated temperatures and pressures, which is managed more safely in the small, well-controlled environment of a microreactor. nih.gov
The synthesis of substituted pyridines via SNAr reactions in continuous flow has been shown to be a fast and economical protocol. researchgate.net This methodology facilitates the rapid and efficient synthesis of key intermediates, which is crucial for industrial applications. nih.gov The precise control offered by flow systems often leads to cleaner reaction profiles and higher purity of the final product.
Table 1: Comparison of Batch vs. Continuous Flow SNAr Reactions for Heteroaryl Compounds
| Parameter | Conventional Batch Chemistry | Continuous Flow Microreactor |
|---|---|---|
| Reaction Time | 5–24 hours nih.gov | ~20 minutes nih.gov |
| Temperature | Typically lower, limited by solvent boiling point at atmospheric pressure | Higher temperatures possible (e.g., 110°C) due to pressurization nih.gov |
| Pressure | Atmospheric | Elevated (e.g., 4 bar) for safety and to suppress solvent boiling nih.gov |
| Yield | Variable, often lower | High (e.g., up to 87-90%) nih.gov |
| Safety | Handling of large volumes of reagents and solvents can be hazardous; exotherm control is challenging. | Enhanced safety due to small reaction volumes and superior heat and mass transfer. nih.govresearchgate.net |
| Scalability | Often problematic | Readily scalable by operating the reactor for longer periods ("numbering-up"). nih.gov |
Development of Sustainable Catalyst Systems and Solvent Reduction Strategies
A growing emphasis on green chemistry has spurred the development of sustainable methods for synthesizing heterocyclic compounds. This includes the use of environmentally benign catalysts and the reduction of hazardous organic solvents.
Sustainable Catalysts: Research has focused on replacing homogeneous catalysts, which are often difficult to separate from the reaction mixture, with heterogeneous or metal-free alternatives. For the synthesis of related N-heterocyclic frameworks, various sustainable catalysts have been explored:
Heterogeneous Catalysts: Alumina-supported gold nanoparticles (Au/Al₂O₃) have been employed as a recyclable, bifunctional catalyst for synthesizing imidazo[1,2-a]pyridines. acs.org The solid support allows for easy separation and reuse of the catalyst, minimizing waste. acs.org Similarly, nano-copper oxide has been used as an efficient catalyst in aqueous media for related transformations. beilstein-journals.org
Metal-Free Catalysts: Organocatalysts and reagents like trifluoromethanesulfonic acid (TfOH) and o-iodoxybenzoic acid (IBX) have been successfully used in the synthesis of N-heterocycles like pyrrolidines and pyrroles, offering an alternative to transition-metal-based systems. rsc.org These approaches align with green chemistry principles by avoiding heavy metal contamination of products.
Solvent Reduction Strategies: The choice of solvent is critical to the environmental impact of a synthetic process. Kinetic studies on the reaction of bromopyridines with nucleophiles show a significant rate enhancement when polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are used instead of alcohols like methanol. rsc.org However, many traditional solvents pose environmental or health risks.
Modern approaches aim to reduce or replace these solvents. Continuous flow systems can contribute to solvent reduction by improving reaction efficiency, thus requiring less solvent per unit of product. nih.gov Furthermore, research into reactions in greener solvents, such as water or ionic liquids, or under solvent-free conditions, is an active area. For example, the use of a THF-H₂O solvent system has been shown to be effective in flow chemistry for C-O bond formation, providing a more environmentally friendly alternative to purely organic solvents. nih.gov
Table 2: Examples of Sustainable Approaches in Heterocycle Synthesis
| Approach | Catalyst System | Solvent | Key Advantage | Reference |
|---|---|---|---|---|
| Heterogeneous Catalysis | Au/Al₂O₃ | 1,2-dichloroethane | Catalyst is reusable; bifunctional for multi-step synthesis. | acs.org |
| Heterogeneous Catalysis | Nano-Copper Oxide | Water | Use of an environmentally benign solvent. | beilstein-journals.org |
| Metal-Free Catalysis | Trifluoromethanesulfonic acid (TfOH) | Toluene | Avoids transition metal contamination. | rsc.org |
| Solvent Optimization | N/A (Kinetic Study) | Dimethyl sulfoxide (DMSO) | Significant rate enhancement compared to methanol. | rsc.org |
| Green Solvent System | N/A (Flow Reaction) | THF-H₂O | Reduced reliance on purely organic solvents. | nih.gov |
Chemo- and Regioselectivity Considerations in this compound Synthetic Pathways
The presence of three distinct reactive sites—the bromo group at C2, the chloro group at C5, and the N-oxide functionality—makes chemo- and regioselectivity crucial considerations in the synthesis and subsequent functionalization of this compound. The electronic properties of the pyridine N-oxide ring, which is more electron-deficient than pyridine itself, enhance its susceptibility to nucleophilic attack.
Differential Reactivity of Halogens: In dihalogenated pyridines, the relative reactivity of the halogens is key to selective functionalization. Generally, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the C-Br bond is more reactive than the C-Cl bond. This difference in reactivity allows for sequential, regioselective transformations.
A modular approach for synthesizing disubstituted pyridine C-nucleosides from 2-bromo-6-chloropyridine (B1266251) intermediates exemplifies this principle. rsc.org The bromine at the 2-position can be selectively targeted in a cross-coupling reaction, leaving the chlorine at the 6-position intact for a subsequent, different transformation. rsc.org This strategy relies on the chemoselective activation of the more labile C-Br bond by the palladium catalyst.
Influence of the N-Oxide Group: The N-oxide group significantly influences the reactivity of the pyridine ring. It activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic substitution. This activation is a well-established principle in pyridine chemistry. researchgate.net In the case of this compound, the N-oxide group further enhances the reactivity of the C2 position towards nucleophiles. Kinetic studies of the reaction between 2-bromopyridine (B144113) N-oxide and methoxide (B1231860) ions show a dramatic rate increase compared to 2-bromopyridine itself, highlighting the powerful activating effect of the N-oxide. rsc.org
This activation can be harnessed for selective synthesis. For example, Grignard reagents can be added to pyridine N-oxides to afford 2-substituted pyridine N-oxides, demonstrating the regioselective functionalization at the C2 position. organic-chemistry.org
Table 3: Selective Transformations Based on Chemo- and Regioselectivity
| Starting Material | Reagents/Catalyst | Position of Reaction | Product Type | Selectivity Principle | Reference |
|---|---|---|---|---|---|
| 2-Bromo-6-chloropyridine derivative | Pd-catalyzed cross-coupling (e.g., Suzuki) | C2 (Bromo position) | 2-Aryl-6-chloropyridine derivative | Higher reactivity of C-Br over C-Cl bond in Pd catalysis. | rsc.org |
| Pyridine N-oxide | Grignard Reagent (R-MgX) | C2 | 2-Alkyl/Aryl-pyridine N-oxide | N-oxide group activates the C2 position for nucleophilic attack. | organic-chemistry.org |
| 2-Bromopyridine N-oxide | Potassium methoxide | C2 | 2-Methoxypyridine (B126380) N-oxide | Strong activation of the C2-position by the N-oxide group towards nucleophilic aromatic substitution. | rsc.org |
| 3-Bromo-4-nitro-pyridine-N-oxide | L-prolinamides | C3 (Bromo position) | 3-Amino-4-nitro-pyridine-N-oxide | Nucleophilic aromatic substitution at the activated C3 position. | acs.org |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Chloropyridine 1 Oxide
Reactivity at the N-Oxide Moiety
The N-oxide function in pyridine (B92270) derivatives is a versatile handle for a range of chemical transformations. It not only modifies the reactivity of the aromatic ring but can also directly participate in reactions.
Reductive Deoxygenation Reactions and Underlying Mechanisms
The removal of the oxygen atom from the N-oxide, known as deoxygenation, is a common and synthetically useful reaction, often employed to restore the parent pyridine structure after the N-oxide has served its purpose in directing other reactions. abertay.ac.ukarkat-usa.org A variety of reagents and catalytic systems have been developed for this transformation, each operating through different mechanisms. acs.org
Common methods for the deoxygenation of pyridine N-oxides include the use of trivalent phosphorus compounds, such as PCl₃ or PPh₃, and transition metal-based catalysts. acs.org For instance, studies on related pyridine N-oxides have shown that the reaction with phosphorus trichloride (B1173362) proceeds via an initial O-phosphorylation of the N-oxide, followed by nucleophilic attack of a chloride ion on the pyridine ring and subsequent elimination to afford the deoxygenated pyridine.
Recent advancements have introduced milder and more selective methods. Visible light-induced photoredox catalysis has emerged as a powerful tool for the deoxygenation of pyridine N-oxides under gentle conditions. acs.org Mechanistic studies suggest that these reactions can proceed through an electron transfer process, generating radical intermediates. acs.org
The enzymatic reduction of pyridine N-oxide derivatives has also been explored. Studies with single-electron transferring flavoenzymes have shown that the rate of reduction is correlated with the electron-accepting potency of the N-oxide derivative. researchgate.netlmaleidykla.lt The presence of electron-withdrawing groups, such as the halogens in 2-bromo-5-chloropyridine (B189627) 1-oxide, is expected to facilitate this reduction by lowering the energy of the lowest unoccupied molecular orbital (LUMO). researchgate.net
Oxygen Atom Transfer Reactions to External Substrates
Pyridine N-oxides can act as oxygen atom transfer (OAT) agents, delivering their oxygen atom to a suitable substrate. This reactivity is particularly evident in the presence of transition metal catalysts. For example, molybdenum complexes in the presence of N-oxide donors can catalyze the epoxidation of olefins. researchgate.net In such systems, the pyridine N-oxide coordinates to the metal center and facilitates the transfer of an oxygen atom to the alkene.
While specific studies on 2-bromo-5-chloropyridine 1-oxide as an OAT reagent are not extensively detailed in the literature, the general principle applies. The electronic properties of the pyridine ring, influenced by the bromo and chloro substituents, would modulate the efficacy of the oxygen transfer process.
N-Alkylation, N-Acylation, and N-Silylation Processes
The oxygen atom of the N-oxide moiety is nucleophilic and can react with various electrophiles.
N-Alkylation and N-Acylation: Pyridine N-oxides can be alkylated or acylated at the oxygen atom. arkat-usa.org For example, reaction with acylating agents like acetic anhydride (B1165640) can lead to the formation of N-acetoxypyridinium salts. abertay.ac.uk These intermediates can then undergo further reactions, such as rearrangement to form 2-acetoxypyridines. abertay.ac.uk Similarly, alkylation with alkyl halides can produce N-alkoxypyridinium salts. abertay.ac.uk
N-Silylation: Silylating agents, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used to derivatize functional groups for analytical purposes like gas chromatography. colostate.edu The N-oxide oxygen can be silylated to form a trimethylsilyl (B98337) ether derivative. This process is often facilitated by the use of a catalyst or by performing the reaction in a suitable solvent. colostate.edu
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the N-oxide group and the halogen substituents. uoanbar.edu.iq This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the halogen atoms. The regioselectivity of this substitution is a key aspect of its reactivity. uoanbar.edu.iqmasterorganicchemistry.com
SNAr at the Bromine-Substituted Position (C-2) and Halogen Mobility
The C-2 position of pyridine N-oxides is highly activated towards nucleophilic attack. abertay.ac.ukresearchgate.net The N-oxide group can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution at this position through resonance. vaia.com
Kinetic studies on related halopyridine N-oxides have provided insights into halogen mobility. In SNAr reactions, the rate-determining step is typically the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the reactivity order is often F > Cl > Br > I, which is contrary to the C-X bond strength. masterorganicchemistry.comacs.org However, the specific reaction conditions, including the nucleophile and solvent, can influence this trend. sci-hub.se
In the context of this compound, the bromine at the C-2 position is generally the more labile leaving group in SNAr reactions compared to the chlorine at C-5. This is due to the greater activation of the C-2 position by the adjacent N-oxide. For instance, reactions with nucleophiles such as alkoxides or amines would be expected to preferentially occur at the C-2 position. abertay.ac.ukrsc.org
A study on the reaction of various 2-halopyridines with methoxide (B1231860) ions demonstrated the relative reactivity of different halogens. rsc.org While a direct comparison for this compound is not provided, the principles suggest that substitution of the C-2 bromine is the favored pathway.
Table 1: Reactivity of Halogens in SNAr Reactions
| Halogen | Position | General Reactivity Trend |
|---|---|---|
| Fluorine | C-2/C-4 | Most reactive |
| Chlorine | C-2/C-4 | Reactive |
| Bromine | C-2/C-4 | Less reactive than Chlorine |
| Iodine | C-2/C-4 | Least reactive |
This table represents a general trend in SNAr reactions of halopyridines and may vary based on specific substrates and reaction conditions.
SNAr at the Chlorine-Substituted Position (C-5) and Comparative Reactivity
The C-5 position is less activated towards nucleophilic attack compared to the C-2 position. While the chlorine atom is an electron-withdrawing group, the C-5 position does not benefit from the same degree of resonance stabilization of the Meisenheimer intermediate by the N-oxide group as the C-2 and C-4 positions.
Consequently, nucleophilic substitution at the C-5 position is significantly less favorable and generally requires more forcing reaction conditions. Selective substitution at C-5 in the presence of a more reactive C-2 bromine would be challenging to achieve under standard SNAr conditions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridine |
| Pyridine N-oxide |
| 2-Bromo-5-chloropyridine |
| 5-Bromo-2-chloropyridine (B1630664) 1-oxide |
| 2-chloropyridine-N-oxide |
| 2-bromo-pyridine N-oxide |
| 2-chloro-pyridine N-oxide |
| 5-bromo-2-chloro-4-fluoro-3-iodopyridine |
| 2-halopyridines |
| 2-acetoxypyridines |
| N-acetoxypyridinium salts |
| N-alkoxypyridinium salts |
| Meisenheimer intermediate |
| 2-halopyridine N-oxides |
| halopyridine N-oxides |
| 2-bromopyridine (B144113) |
| 2-chloropyridine |
| 3-halopyridines |
| 3-iodopyridine |
| 3-bromopyridine |
| 3-fluoropyridine |
| 3-chloropyridine (B48278) |
| 2-phenylthiopyridine |
| 3-phenylthiopyridine |
| 3-benzyloxypyridine |
| 2-phenyl-2-(3-pyridyl)acetonitrile |
| 2-bromo-5-chloropyridone |
| 2,3-Dibromo-5-chloropyridine |
| 4-nitropyridine 1-oxide |
| 4-chloropyridine 1-oxide |
| 2,3-dimethyl-4-nitropyridine N-oxide |
| 2-chloro-3-methoxypyridine N-oxide |
| 2-bromo-3-methoxy-6-nitropyridine N-oxide |
Influence of the N-Oxide Group on SNAr Reactivity and Regioselectivity Profiles
The N-oxide group is a pivotal functional group that profoundly alters the electronic landscape of the pyridine ring, thereby influencing its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. Its effect is twofold: it exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, and a powerful electron-donating resonance effect by delocalizing its lone pair of electrons into the ring.
This dual nature activates the pyridine ring towards nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions. The N-oxide functionality effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the substitution process, which lowers the activation energy of the reaction. In the case of this compound, the C-2 and C-6 positions are strongly activated by the N-oxide group.
The regioselectivity of SNAr reactions on this substrate is dictated by the interplay of the N-oxide group and the two halogen substituents. The C-2 position is the most probable site for nucleophilic attack for two primary reasons:
Leaving Group Ability : The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group than chloride.
Electronic Activation : The C-2 position is directly activated by the N-oxide group and is flanked by two electron-withdrawing halogens (at C-2 and C-5), rendering it highly electrophilic.
Kinetic studies on related 2-halogenopyridine N-oxides have confirmed the enhanced reactivity towards nucleophiles compared to their non-oxidized parent compounds. rsc.org The N-oxide group, by increasing the polarity and modifying the electronic distribution, makes these compounds valuable intermediates for syntheses that would be challenging with the parent pyridines.
Table 1: Influence of Substituents on SNAr Reactivity at the C-2 Position
| Substituent | Position | Electronic Effect | Influence on SNAr at C-2 |
|---|---|---|---|
| N-Oxide | 1 | Resonance donation, inductive withdrawal | Strong activation, stabilizes Meisenheimer complex |
| Bromo | 2 | Inductive withdrawal, good leaving group | Site of substitution, activation of the ring |
Palladium-Free SNAr Methodologies for Carbon-Heteroatom Bond Formation
The inherent electrophilicity of this compound allows for the formation of carbon-heteroatom bonds through SNAr reactions without the need for transition-metal catalysts. These reactions are often driven by the stability of the resulting product and the use of potent nucleophiles.
Carbon-Oxygen (C-O) Bond Formation: The displacement of the C-2 bromide can be readily achieved using oxygen-based nucleophiles. Reactions with alkoxides, such as sodium or potassium methoxide in methanol, or various phenoxides proceed smoothly to yield the corresponding 2-alkoxy- or 2-aryloxy-5-chloropyridine 1-oxides. rsc.org
Carbon-Sulfur (C-S) Bond Formation: Thiolates are excellent nucleophiles for SNAr reactions. The reaction of this compound with sodium or potassium salts of thiols (e.g., sodium thiophenoxide) provides a direct route to 2-thioether-substituted pyridine 1-oxides. The high nucleophilicity of sulfur ensures efficient and selective substitution at the C-2 position.
Carbon-Nitrogen (C-N) Bond Formation: While palladium catalysis is common for C-N bond formation, direct substitution with amines is also feasible under palladium-free conditions. nih.gov The reaction of this compound with primary or secondary amines, often at elevated temperatures or with the aid of a mild base like potassium fluoride (B91410) in an aqueous medium, can selectively produce 2-amino-5-chloropyridine (B124133) 1-oxide derivatives. nih.gov
Table 2: Examples of Palladium-Free SNAr Reactions
| Nucleophile | Reagent Example | Conditions | Product Type |
|---|---|---|---|
| Alkoxide | Sodium Methoxide | Methanol, RT-Reflux | 2-Methoxy-5-chloropyridine 1-oxide |
| Thiolate | Sodium Thiophenoxide | DMF or THF, RT | 2-(Phenylthio)-5-chloropyridine 1-oxide |
Metal-Catalyzed Cross-Coupling Reactions
The presence of two distinct halogen atoms at the C-2 (bromo) and C-5 (chloro) positions makes this compound an excellent substrate for sequential and regioselective metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed processes (reactivity order: C-I > C-Br > C-Cl) is the key to this selectivity, enabling the stepwise introduction of different functionalities. uwindsor.catcichemicals.com
Suzuki-Miyaura Coupling at C-2 (Bromo) and C-5 (Chloro) for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. tcichemicals.com For this compound, the reaction can be tuned to achieve high regioselectivity. Under standard conditions, using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor and a phosphine (B1218219) ligand, the coupling of an aryl or vinyl boronic acid occurs preferentially at the more reactive C-2 position. nih.gov This yields 2-aryl- or 2-vinyl-5-chloropyridine 1-oxide, leaving the C-5 chloro substituent intact for subsequent transformations. More forcing conditions or the use of specialized catalysts designed for aryl chlorides would be required to induce coupling at the C-5 position. uwindsor.carsc.org
Table 3: Representative Suzuki-Miyaura Coupling at C-2
| Reactants | Catalyst System | Base | Solvent | Product |
|---|
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling provides a powerful method for constructing C(sp²)-C(sp) bonds, thereby introducing alkyne functionalities into the pyridine N-oxide core. libretexts.org The reaction typically involves a palladium catalyst, a copper(I) cocatalyst, and an amine base, reacting an aryl halide with a terminal alkyne. scirp.org As with the Suzuki coupling, the reaction with this compound demonstrates high regioselectivity for the C-Br bond. This allows for the synthesis of 2-alkynyl-5-chloropyridine 1-oxides, which are versatile intermediates for further synthetic elaborations, including pharmaceuticals and materials science applications. beilstein-journals.org
Table 4: Representative Sonogashira Coupling at C-2
| Reactants | Catalyst System | Base | Solvent | Product |
|---|
Buchwald-Hartwig Amination and Amidation Reactions for C-N Bond Construction
The Buchwald-Hartwig amination has become a fundamental tool for the formation of C-N bonds. rug.nl Its application to this compound allows for the regioselective introduction of amine or amide groups. The oxidative addition of the C-Br bond at the C-2 position to the palladium(0) catalyst is significantly faster than that of the C-Cl bond at C-5. researchgate.net This intrinsic reactivity difference enables the selective synthesis of 2-amino-5-chloropyridine 1-oxide derivatives. Typical catalyst systems employ a palladium source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as Xantphos or XPhos, and a strong, non-nucleophilic base like sodium tert-butoxide. researchgate.netrsc.org
Table 5: Representative Buchwald-Hartwig Amination at C-2
| Reactants | Catalyst System | Base | Solvent | Product |
|---|
Negishi and Stille Coupling Applications for Advanced Building Blocks
The Negishi and Stille cross-coupling reactions further expand the synthetic utility of this compound for the construction of complex molecular architectures.
The Negishi coupling , which utilizes organozinc reagents, is renowned for its broad substrate scope and high functional group tolerance. wikipedia.org When applied to this compound, selective coupling at the C-2 position is expected. Studies on the closely related 5-bromo-2-chloropyridine have shown that catalysts like Pd/P(tBu)₃ can provide exclusive coupling at the bromide position. uwindsor.ca This allows for the introduction of various alkyl, vinyl, and aryl groups, creating advanced intermediates.
The Stille coupling employs organostannane reagents and offers a reliable method for C-C bond formation, particularly in the synthesis of biaryl compounds like bipyridines. mdpi.com Reacting this compound with an organostannane under palladium catalysis would selectively functionalize the C-2 position.
The true synthetic power of these methods lies in their potential for sequential application. For example, a Negishi or Stille coupling can be performed selectively at the C-2 position, and the resulting 5-chloro-2-substituted pyridine 1-oxide can then undergo a second, different coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the less reactive C-5 chloro position, often under more forcing conditions. This stepwise approach provides a controlled and versatile pathway to highly functionalized pyridine N-oxide derivatives.
Table 6: Representative Negishi and Stille Coupling Transformations at C-2
| Coupling Type | Organometallic Reagent | Catalyst | Product Type |
|---|---|---|---|
| Negishi | Phenylzinc chloride | Pd(PtBu₃)₂ | 5-Chloro-2-phenylpyridine 1-oxide |
Chemo- and Regioselective Considerations in Palladium-Catalyzed Processes on Dihalogenated Pyridines
The presence of two different halogen atoms on the pyridine N-oxide ring of this compound presents a significant question of chemoselectivity in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in oxidative addition to Palladium(0) follows the order C-I > C-Br > C-Cl. This established trend predicts that in a molecule like this compound, the carbon-bromine bond at the C2 position will react preferentially over the carbon-chlorine bond at the C5 position.
Research on similarly dihalogenated heterocyclic systems supports this principle. For instance, studies on the functionalization of halogenated (het)aryl C-nucleoside intermediates have demonstrated the successful chemoselective transformation at the bromine-substituted position while leaving the chlorine atom intact. In the context of a 6-bromo-2-chloropyridine C-nucleoside, Stille cross-coupling with tributyl(2-pyridyl)stannane resulted in the selective replacement of the bromine atom. rsc.org Similarly, Sonogashira couplings on this substrate could be controlled to react selectively at the C-Br bond. rsc.org This selectivity is crucial for sequential functionalization, allowing for the introduction of different substituents at specific positions on the pyridine ring.
The regioselectivity is also influenced by the electronic nature of the pyridine N-oxide ring and the steric environment of the halogen atoms. The N-oxide group significantly modifies the electronic properties of the pyridine ring, and its directing effects can be observed in various reactions. rsc.orgacs.org While halides adjacent to the nitrogen are typically more reactive in Pd-catalyzed cross-couplings, the choice of ligand can override this inherent reactivity. researchgate.net For example, using sterically hindered ligands has been shown to direct coupling to the C4 position of 2,4-dichloropyridines, demonstrating that selectivity can be catalyst-controlled rather than substrate-controlled. researchgate.net In the case of this compound, the C2-Br bond is not only more reactive electronically but also sterically accessible, further favoring its participation in cross-coupling reactions.
Table 1: Chemoselective Palladium-Catalyzed Reactions on Dihalogenated Pyridines This table is illustrative, based on principles from related compounds, as specific yield data for this compound is not available in the provided search results.
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Major Product | Reference Principle |
|---|---|---|---|---|---|
| Stille Coupling | 6-Bromo-2-chloropyridine derivative | Tributyl(2-pyridyl)stannane | PdCl₂(PPh₃)₂ | 6-(2-Pyridyl)-2-chloropyridine derivative | rsc.org |
| Sonogashira Coupling | 6-Bromo-2-chloropyridine derivative | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂/CuI | 6-(TMS-ethynyl)-2-chloropyridine derivative | rsc.org |
| Suzuki Coupling | 2,5-Dichloropyridine | Arylboronic Acid | Pd(OAc)₂ (ligand-free) | 2-Chloro-5-arylpyridine | researchgate.net |
Electrophilic Aromatic Substitution and Directed Metalation Strategies
The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com However, the N-oxide functionality fundamentally alters this reactivity. The oxygen atom donates electron density into the ring, particularly activating the ortho (C2, C6) and para (C4) positions towards electrophilic attack. Simultaneously, the positively charged nitrogen strongly deactivates the ring, an effect that becomes dominant in strongly acidic media where the N-oxide oxygen is protonated. gcwgandhinagar.com
For this compound, the C2 position is blocked by the bromine atom. Therefore, electrophilic attack would be directed primarily to the C4 and C6 positions. The existing halogen substituents, being deactivating ortho-para directors, would further influence the regiochemical outcome. Kinetic studies on the acid-catalyzed hydrogen exchange of related compounds, such as 2-amino-5-bromopyridine (B118841) 1-oxide, have shown that substitution occurs at the C3 position, indicating the complex interplay of activating and directing effects of multiple substituents. rsc.org In halogenation reactions of pyridine N-oxide itself, the choice of reagent can determine the ratio of 2- and 4-halo products, a selectivity that is further skewed by existing substituents on the ring. abertay.ac.uk
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The N-oxide group is one of the most effective directing groups for this transformation, promoting deprotonation at the adjacent C2 and C6 positions through coordination with the lithium reagent. rsc.orgrsc.org Pioneering work demonstrated that pyridine N-oxide can be lithiated with strong bases like butyllithium (B86547) or lithium diisopropylamide (LDA). rsc.org
In the case of this compound, the C2 position is substituted. Consequently, DoM is expected to occur regioselectively at the C6 position. rsc.orgresearchgate.net This provides a reliable route to 2-bromo-5-chloro-6-substituted pyridine N-oxides after quenching the lithiated intermediate with a suitable electrophile. This strategy avoids the formation of isomeric mixtures often encountered with electrophilic substitution. The use of Grignard reagents, such as i-PrMgCl, has also been shown to selectively metalate pyridine N-oxides at the C2 position, offering an alternative to lithium-based reagents. diva-portal.orgthieme-connect.com
An alternative pathway to consider is halogen-metal exchange. The C-Br bond is significantly more susceptible to this exchange than the C-Cl bond. Treating this compound with an alkyllithium reagent at low temperatures could potentially lead to the formation of a 2-lithio-5-chloropyridine 1-oxide intermediate, via bromine-lithium exchange, rather than C-H deprotonation. dur.ac.uk The outcome often depends on the specific base, solvent, and temperature conditions employed.
Table 2: Potential Metalation Pathways for this compound
| Metalation Strategy | Reagent | Expected Position of Metalation | Rationale | Reference Principle |
|---|---|---|---|---|
| Directed Ortho Metalation (DoM) | LDA / -78 °C | C6 | N-oxide directs deprotonation to adjacent C-H. C2 is blocked. | rsc.orgrsc.org |
| Halogen-Metal Exchange | n-BuLi / -78 °C | C2 | Preferential exchange of the more reactive C-Br bond. | dur.ac.uk |
| Magnesiation | i-PrMgCl | C2/C6 | Can promote ortho-metalation. | diva-portal.orgthieme-connect.com |
Radical Reactions Involving Halogenated Pyridine N-Oxides
Pyridine N-oxides can participate in radical reactions through several mechanisms. They have been employed as catalysts in living radical polymerization, where they are thought to activate alkyl halides through halogen bonding, facilitating the generation of carbon-centered radicals. acs.orgntu.edu.sg This catalytic activity is enhanced by electron-donating substituents on the pyridine N-oxide ring.
More directly, the pyridine N-oxide moiety can react with radical species. Visible-light photoredox catalysis has enabled the direct C-H perfluoroalkylation of various heteroaromatic N-oxides. conicet.gov.ar In these reactions, a radical generated from a perfluoroalkyl iodide attacks the electron-rich positions of the N-oxide ring. For 2-chloropyridine-N-oxide, this reaction yielded a mixture of products substituted at the C4 and C6 positions. conicet.gov.ar Interestingly, under the same conditions, 2-bromo-pyridine-N-oxide was reported to be unreactive. conicet.gov.ar This suggests that the bromine substituent may interfere with the radical substitution process, possibly through quenching or alternative reaction pathways. Other studies have shown that pyridine N-oxides can react with radicals generated from other sources, leading to functionalization at the C2 position, often involving an electrophilic N-oxide radical intermediate. nih.gov
Ring-Opening, Rearrangement, and Cycloaddition Reactions
Pyridine N-oxides are known to undergo a variety of rearrangement reactions under thermal or photochemical conditions. A classic example is the rearrangement of 2-alkoxy- and 2-allyloxypyridine (B1265830) N-oxides. For instance, 2-allyloxypyridine N-oxide undergoes thermal rearrangement to yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones through concerted rsc.orgclockss.org and diva-portal.orgdiva-portal.org sigmatropic rearrangements. arkat-usa.org Such rearrangements provide routes to different heterocyclic scaffolds.
Pyridine N-oxides also function as 1,3-dipoles in cycloaddition reactions. clockss.org They can react with various dipolarophiles, such as alkenes, alkynes, and allenes, to form isoxazolidine-type cycloadducts. clockss.orgacs.org The aromaticity of the pyridine N-oxide ring generally lowers its reactivity in these cycloadditions compared to aliphatic nitrones. However, reactions with electron-deficient dipolarophiles can proceed efficiently. clockss.org Following the initial cycloaddition, the resulting adducts can sometimes undergo further rearrangements. For example, the reaction of 3,5-dimethylpyridine (B147111) N-oxide with phenylsulfonylpropadiene leads to a rsc.orgresearchgate.net sigmatropic rearrangement product alongside a cycloadduct. clockss.org The specific substitution pattern on the pyridine N-oxide ring, including the presence of halogens as in this compound, would be expected to influence the electronic properties of the nitrone system and thus its reactivity and regioselectivity in cycloaddition reactions.
Ring-Opening Pathways and Subsequent Cyclizations to Form Diverse Heterocycles
While direct studies on the ring-opening of this compound are not extensively documented, the chemistry of related pyridine N-oxides and other N-heterocyclic oxides provides insight into plausible pathways. The activation of the pyridine ring by the N-oxide group, in conjunction with the presence of a good leaving group like bromine at the 2-position, can facilitate nucleophilic attack leading to ring-opening.
One potential pathway involves the activation of the N-oxide with an electrophilic agent, which further increases the electrophilicity of the ring and promotes the addition of a nucleophile. This can lead to the formation of an unstable intermediate that undergoes ring cleavage. For instance, the reaction of pyridine-N-oxides with Meldrum's acid derivatives, activated by agents like tosyl chloride, proceeds via nucleophilic substitution at the 2-position, followed by ring-opening of the Meldrum's acid moiety and subsequent decarboxylation to yield pyridylacetic acid derivatives. nih.gov
In a related context, pyridazine (B1198779) N-oxides have been shown to undergo photoinduced ring-opening to form 2-aminofurans. nih.gov This process involves the formation of a reactive intermediate that can be trapped by a transition metal catalyst, leading to a metallocarbene that subsequently cyclizes. nih.gov Although a different heterocyclic system, this demonstrates the principle of N-oxides facilitating ring-opening to generate intermediates for the synthesis of other heterocycles.
The general mechanism for such transformations often involves an initial nucleophilic attack at an electron-deficient carbon of the pyridine ring, followed by cleavage of a C-N or C-C bond of the ring. The resulting open-chain intermediate can then undergo intramolecular cyclization to form a new heterocyclic ring. The nature of the nucleophile, the substituents on the pyridine ring, and the reaction conditions all play a crucial role in determining the outcome of the reaction and the structure of the resulting heterocycle.
| Starting Material | Reagent(s) | Intermediate Type | Product(s) | Reference |
| Pyridine-N-oxide | Meldrum's acid derivative, Tosyl chloride, Nucleophile | Acylal | Pyridylacetic acid derivative | nih.gov |
| Pyridazine N-oxide | UV light, Transition metal catalyst | Metallocarbene | 2-Aminofuran | nih.gov |
[3+2] Cycloaddition Reactions with Activated Alkenes/Alkynes
Pyridine N-oxides can function as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered heterocyclic rings. The >C=N(O)- fragment of the pyridine N-oxide can react with dipolarophiles such as activated alkenes and alkynes in a [3+2] cycloaddition manner. mdpi.com
Similarly, the reaction of pyridine N-oxides with alkynes can yield various heterocyclic products. Photocatalyzed reactions of pyridine N-oxides with ynamides and arylacetylenes have been developed to produce α-(2-pyridinyl) benzyl (B1604629) amides/ketones. researchgate.net The proposed mechanism involves the generation of a cationic vinyl radical intermediate. researchgate.net In other instances, 1,3-dipolar cycloaddition of pyridinium-N-imines with electron-deficient alkynes is a common method for synthesizing pyrazolo[1,5-a]pyridines. mdpi.com
The reactivity of this compound in such cycloadditions would be influenced by the electronic effects of the bromo and chloro substituents. These electron-withdrawing groups would affect the energy levels of the frontier molecular orbitals of the pyridine N-oxide, thereby influencing its reactivity and regioselectivity in the cycloaddition reaction.
| Pyridine N-Oxide Derivative | Dipolarophile | Reaction Type | Product Class | Reference |
| Pyridine N-oxide | Activated Alkenes | [3+2] Cycloaddition | Isoxazolidines | mdpi.com |
| Pyrrolidine N-oxide | Substituted Alkenes | Diastereoselective [3+2] Cycloaddition | 7-Azanorbornanes | acs.org |
| Pyridine N-oxide | Ynamides/Arylacetylenes | Photocatalyzed Reaction | α-(2-pyridinyl) benzyl amides/ketones | researchgate.net |
| Pyridinium-N-imine | Electron-deficient Alkynes | 1,3-Dipolar Cycloaddition | Pyrazolo[1,5-a]pyridines | mdpi.com |
Applications of 2 Bromo 5 Chloropyridine 1 Oxide As a Versatile Synthetic Intermediate
Construction of Highly Functionalized Pyridine (B92270) Derivatives
The dual halogenation of the pyridine N-oxide core is central to its utility in creating polysubstituted pyridine scaffolds. The differential reactivity of the bromine and chlorine atoms, along with the activation provided by the N-oxide, enables chemists to perform selective and sequential modifications.
The distinct electronic environment of 2-bromo-5-chloropyridine (B189627) 1-oxide allows for a variety of sequential reactions, where each reactive site can be addressed in a stepwise manner. The N-oxide group activates the C2 and C6 positions towards nucleophilic attack, while the C2-bromo and C5-chloro substituents are amenable to transition metal-catalyzed cross-coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in such couplings, allowing for selective functionalization at the C2 position.
For instance, a common sequence involves an initial palladium-catalyzed cross-coupling reaction at the more labile C2-bromo position. Following this initial modification, the N-oxide can be removed or used to direct a second reaction, and the C5-chloro substituent can be targeted in a subsequent transformation under more forcing conditions.
General strategies for sequential functionalization, often demonstrated on related pyridine N-oxides, include:
Initial C2-Substitution: Reaction of the C2-bromo position with organometallic reagents (e.g., Grignard reagents, organozinc compounds) or through cross-coupling reactions like Suzuki or Stille couplings. researchgate.netorganic-chemistry.org
N-Oxide Manipulation: The N-oxide can be deoxygenated (e.g., using PCl₃ or PBr₃) after the first step to yield the corresponding pyridine, or it can be used to facilitate further substitutions before its removal. researchgate.net
Final C5-Substitution: The remaining C5-chloro group can be substituted via nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction. acs.orgacs.org
| Reaction Type | Position | Typical Reagents | Product Type |
| Suzuki Coupling | C2 (Br) | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-5-chloropyridine 1-oxide |
| Negishi Coupling | C2 (Br) | Organozinc halides, Pd catalyst | 2-Alkyl/Aryl-5-chloropyridine 1-oxide |
| Nucleophilic Substitution | C2 (Br) | Amines, Alkoxides (may require activation) | 2-Amino/Alkoxy-5-chloropyridine 1-oxide |
| Deoxygenation | N-oxide | PCl₃, PBr₃ | 2-Bromo-5-chloropyridine |
This table represents potential sequential reactions based on the known reactivity of halopyridine N-oxides.
Orthogonal reactivity refers to the ability to selectively perform reactions at one site in a molecule without affecting other reactive sites. 2-Bromo-5-chloropyridine 1-oxide is an ideal substrate for such strategies. The different reactivities of the C-Br bond, the C-Cl bond, and the positions activated by the N-oxide (C4 and C6) can be exploited.
A key strategy for achieving orthogonal functionalization involves metal-halogen exchange. Research on the closely related isomer, 2-chloro-5-bromopyridine, has shown that directed ortho-lithiation at the C4 position can be achieved using bases like lithium tetramethylpiperidide (LiTMP), followed by trapping with an electrophile. mdpi.comacs.orgresearchgate.net This allows for the introduction of a third substituent while leaving the two halogen atoms untouched for subsequent cross-coupling reactions.
The general order of reactivity for cross-coupling reactions is C-I > C-Br > C-Cl, which allows for selective functionalization of the C2-bromo position over the C5-chloro position.
Table of Orthogonal Reactions on Halogenated Pyridines
| Reactive Site | Reaction | Reagents | Outcome | Reference |
|---|---|---|---|---|
| C4-H | Directed Lithiation | LiTMP, THF, -78 °C; then Electrophile (E+) | Introduction of a C4 substituent | mdpi.com |
| C2-Br | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Selective substitution at C2 | researchgate.net |
This table illustrates orthogonal reactivity principles, drawing from examples on closely related substrates like 2-chloro-5-bromopyridine.
Role in the Synthesis of Complex Heterocyclic Systems
The reactivity of this compound extends beyond simple substitution, making it a precursor for the construction of more complex, fused heterocyclic ring systems. These structures are common motifs in pharmaceuticals and materials science.
Annulation reactions, which involve the formation of a new ring fused to the existing pyridine scaffold, are a powerful application of this intermediate. The N-oxide functionality and the halogen substituents can be strategically employed to build adjacent rings.
One established pathway involves the palladium-catalyzed coupling of a substituted pyridine-N-oxide with a suitably functionalized partner, followed by a reductive cyclization. For example, in the synthesis of thieno[c]-fused 1,5-naphthyridine-9-oxides, a 2-bromo-3-aminopyridine-N-oxide derivative was coupled with a formylthiopheneboronic acid. clockss.org The resulting biaryl intermediate then underwent a reductive cyclization with ammoniacal ferrous sulfate (B86663) to form the fused tricyclic system. clockss.org A similar strategy could be applied to this compound, where the C2-bromo group acts as a handle for the initial coupling.
Another approach involves intramolecular cyclization. For instance, after initial functionalization at the C2 position, a side chain can be introduced that subsequently cyclizes onto the pyridine ring, often facilitated by the N-oxide group, to form fused systems like imidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.org
Pyridine N-oxides are well-established precursors to pyridin-2(1H)-ones (also known as 2-pyridones). A classic method is the reaction with acetic anhydride (B1165640), which proceeds through an initial acylation of the N-oxide oxygen, followed by rearrangement to introduce an acetoxy group at the C2 position. Subsequent hydrolysis yields the corresponding 2-pyridone.
This transformation allows for the conversion of this compound into 5-chloro-2-pyridone derivatives, which are themselves important synthetic intermediates. These pyridones can then be used in further synthetic elaborations, such as N-alkylation or as scaffolds for building fused heterocyclic systems like pyridofuro compounds. researchgate.net
| Precursor | Reaction | Reagents | Product | Reference |
| Pyridine N-oxide | Acetic Anhydride Rearrangement | Ac₂O, heat | 2-Acetoxypyridine | organic-chemistry.org |
| 2-Acetoxypyridine | Hydrolysis | H₂O / H⁺ or OH⁻ | Pyridin-2(1H)-one | organic-chemistry.org |
| Substituted 2-Oxo-Pyridine | Alkylation & Cyclization | Ethyl bromoacetate; NaOMe | Furo[2,3-b]pyridine derivative | researchgate.net |
This table outlines a general pathway from pyridine N-oxides to pyridones and subsequent fused systems.
Strategic Building Block for Advanced Organic Synthesis
This compound stands out as a strategic building block due to the confluence of three key features: the activating and directing N-oxide group, the more reactive C2-bromo substituent, and the less reactive C5-chloro substituent. This hierarchy of reactivity allows for a programmed and regiocontrolled synthesis of highly complex pyridine derivatives that would be difficult to access through other methods.
Its utility is particularly evident in the synthesis of pharmaceutical intermediates and agrochemicals, where precise control over substitution patterns is crucial for biological activity. The ability to sequentially introduce different functional groups via orthogonal reactions makes it an invaluable tool for creating libraries of compounds for structure-activity relationship (SAR) studies. acs.orgacs.org By providing a robust and flexible starting point, this compound enables the efficient construction of molecules with tailored electronic and steric properties.
Total Synthesis Approaches Utilizing this compound as a Key Fragment
While direct examples of the total synthesis of natural products explicitly starting from this compound are not extensively documented in readily available literature, the utility of closely related functionalized pyridine N-oxides is well-established. For instance, in the total synthesis of Phochrodines A–C, a key chloropyridine intermediate was generated from a precursor pyridine N-oxide. acs.org This highlights a common strategy where the N-oxide is used to activate the pyridine ring for subsequent functionalization, such as chlorination, which is crucial for forming complex cyclic systems. acs.org
The general principle involves using the N-oxide to modulate the electronic properties of the pyridine ring, facilitating reactions that might otherwise be difficult. The N-oxide group increases the electron density on the ring, which can direct or activate certain positions for substitution or coupling reactions. After serving its purpose, the N-oxide can be removed, or it can be a key feature in the final molecule. The halogen atoms on this compound provide orthogonal handles for sequential cross-coupling reactions, a powerful tool in the assembly of complex target molecules.
Modular Synthesis of Complex Chemical Entities
The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is where intermediates like this compound are particularly powerful. The distinct reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization. For example, the bromine at the 2-position is generally more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, than the chlorine at the 5-position. This differential reactivity allows for the sequential introduction of different molecular fragments.
A general approach could involve:
Initial Coupling at the 2-position: A Suzuki or similar cross-coupling reaction could be performed to introduce an aryl or alkyl group at the position of the bromine atom.
Subsequent Coupling at the 5-position: The remaining chlorine atom can then be targeted for a second coupling reaction under different, often more forcing, conditions.
Modification of the N-oxide: The N-oxide can be retained as a key coordinating element, or it can be reduced to the corresponding pyridine if desired.
This modular approach has been demonstrated in the synthesis of various pyridine-based derivatives. For example, 2-chloro-5-bromopyridine has been immobilized on a solid phase and subjected to selective reactions to create libraries of pyridine-based compounds. acs.orgresearchgate.net While this example does not involve the N-oxide, the principle of sequential, selective functionalization of the halogenated pyridine core is directly applicable. The presence of the N-oxide in this compound adds another layer of control and potential functionality to the resulting complex molecules.
Development of Novel Ligands and Organocatalysts Derived from Pyridine N-Oxide Frameworks
Pyridine N-oxides are a significant class of compounds in catalysis, functioning both as ligands for transition metals and as organocatalysts in their own right. researchgate.netnih.gov Their utility stems from the polarized N-O bond, where the oxygen atom acts as a potent electron-pair donor, or Lewis base. nih.gov This property allows them to activate Lewis acidic species, notably organosilicon reagents. nih.gov
Ligand Design for Transition Metal Catalysis Based on Functionalized Pyridine N-Oxides
Functionalized pyridine N-oxides are attractive scaffolds for ligand design in transition metal catalysis. The pyridine ring provides a robust and tunable platform, and the N-oxide oxygen atom can act as a coordinating atom, often in conjunction with other donor atoms introduced through functionalization. The electronic and steric properties of the ligand can be fine-tuned by varying the substituents on the pyridine ring.
For instance, (1H-Pyrazolyl)pyridines, which are analogues of 2,2'-bipyridine (B1663995) ligands, are readily synthesized and used in coordination chemistry. researchgate.net The functionalization of pyridine N-oxides allows for the creation of ligands with specific properties for various catalytic applications. The development of new ligands often involves the strategic placement of functional groups that can chelate to a metal center, thereby influencing its catalytic activity and selectivity. Pyridine and its derivatives have been widely used as ligands for constructing a diverse range of coordination compounds with various applications. researchgate.net
While specific examples detailing the use of this compound as a direct precursor for ligands in transition metal catalysis are not abundant, the synthetic handles it possesses make it an ideal starting material for such endeavors. The bromo and chloro groups can be replaced through cross-coupling reactions to introduce phosphine (B1218219), amine, or other coordinating moieties, leading to novel ligand architectures.
Exploration of Organocatalytic Properties of Pyridine N-Oxide Derivatives
Pyridine N-oxides have emerged as a powerful class of Lewis basic organocatalysts. researchgate.net They are particularly effective in reactions involving the activation of silicon-based reagents, such as in asymmetric allylation and crotylation of aldehydes. nih.gov The high affinity of the N-oxide oxygen for silicon activates the reagent, facilitating the transfer of the allyl or crotyl group to the aldehyde. nih.gov
The design of chiral pyridine N-oxide organocatalysts has been a significant area of research. nih.govresearchgate.net By introducing chirality into the pyridine N-oxide framework, enantioselective transformations can be achieved. For example, new chiral pyridine-type N-oxides synthesized from (+)-α-pinene have been successfully used as catalysts in the asymmetric allylation of aldehydes. researchgate.net
Recent advancements have also focused on overcoming previous limitations in the structural diversity of these catalysts. For instance, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been developed and successfully applied in the acylative dynamic kinetic resolution of azoles. acs.org This work demonstrated that the C-4 position of the pyridine ring, previously thought to require a dialkylamino group for acyl transfer catalysis, could be modified with aryl groups, expanding the scope of these organocatalysts. acs.org The synthesis of these advanced catalysts often starts from functionalized pyridine N-oxides, such as 3-bromo-4-nitro-pyridine-N-oxide, which undergoes Suzuki-Miyaura coupling to introduce the aryl group. acs.org
The following table summarizes the key catalytic applications of pyridine N-oxide derivatives:
| Catalyst Type | Reaction | Key Features |
| Chiral Pyridine N-Oxides | Asymmetric Allylation of Aldehydes | Activation of allyltrichlorosilane; high enantioselectivity. nih.govresearchgate.net |
| Chiral 4-Aryl-Pyridine N-Oxides (ArPNOs) | Acylative Dynamic Kinetic Resolution of Azoles | Overcomes structural limitations of previous catalysts; high yields and enantioselectivity. acs.org |
| Pyridine N-Oxides | H-Atom Abstraction Agents | Used in photoredox catalysis for C-H alkylation and heteroarylation. acs.org |
These examples underscore the potential of functionalized pyridine N-oxides, for which this compound is a prime starting material, in the development of next-generation organocatalysts.
A comprehensive search for scholarly articles and research data on the theoretical and computational chemistry of this compound has been conducted. Despite employing targeted search queries aimed at uncovering information related to its electronic structure, reaction mechanisms, and spectroscopic properties from a computational standpoint, no specific studies detailing these aspects for this particular compound could be located in publicly accessible scientific literature.
The requested in-depth analysis, including quantum chemical calculations (Density Functional Theory, ab initio methods), molecular orbital analysis, computational mapping of reaction energy profiles, and prediction of spectroscopic properties, appears to be absent from the available body of research.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres to the strict outline provided. The creation of such an article would require access to primary research data that is not currently in the public domain.
Theoretical and Computational Chemistry Studies of 2 Bromo 5 Chloropyridine 1 Oxide
Spectroscopic Property Prediction and Validation of Analytical Methodologies
Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
The N-oxide functionality generally increases the shielding of the pyridine (B92270) ring nitrogen in the ¹⁵N NMR spectrum. outbreak.infomdpi.com However, the electronic effects of the bromine and chlorine atoms significantly modify the chemical shifts of the carbon and hydrogen atoms in the ring. The electronegative halogen substituents and the N-oxide group influence the electron density distribution across the aromatic system. outbreak.info
By analyzing experimental data from analogous compounds such as 2-Chloropyridine N-Oxide and 3-Bromopyridine N-Oxide, the expected chemical shifts for the three aromatic protons (at positions 3, 4, and 6) and five carbon atoms of 2-Bromo-5-chloropyridine (B189627) 1-oxide can be estimated. The bromine at position 2 and the chlorine at position 5 are expected to have a deshielding effect on the adjacent protons and carbons. Theoretical calculations on substituted pyridine N-oxides have shown good correlation with experimental values, supporting the validity of this predictive approach. outbreak.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-5-chloropyridine 1-oxide Predicted values are estimated based on data from analogous compounds and DFT calculation principles.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~142 - 145 |
| C3 | ~7.3 - 7.5 | ~127 - 130 |
| C4 | ~7.5 - 7.7 | ~138 - 141 |
| C5 | - | ~125 - 128 |
| C6 | ~8.3 - 8.5 | ~139 - 142 |
Vibrational Frequency Analysis for Infrared (IR) and Raman Spectroscopy
For this compound, theoretical calculations predict a series of characteristic vibrational modes. The N-oxide group introduces a strong N-O stretching vibration, which in pyridine N-oxide itself is observed around 1254 cm⁻¹ in the Raman spectrum. ias.ac.in The presence of halogen substituents will influence the precise frequency of this mode.
Other key predicted vibrations include:
Aromatic C-H Stretching: These modes are expected in the 3050-3100 cm⁻¹ region.
Pyridine Ring Stretching: Multiple bands corresponding to C-C and C-N stretching vibrations of the aromatic ring are predicted between 1400 and 1600 cm⁻¹. nih.gov
C-Cl and C-Br Stretching: The carbon-halogen stretching vibrations are characteristic and confirm the presence of the substituents. The C-Cl stretch is anticipated in the 650-670 cm⁻¹ range, while the heavier bromine atom results in a C-Br stretching frequency at a lower wavenumber, typically around 550 cm⁻¹. documentsdelivered.com
DFT calculations, such as those using the B3LYP functional, have shown excellent agreement with experimental spectra for related halopyridines, validating their use for predicting the vibrational spectrum of this compound. nih.gov
Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Based on DFT calculations and experimental data from analogous pyridine N-oxide compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Pyridine Ring (C-C, C-N) Stretch | 1400 - 1600 |
| N-O Stretch | 1240 - 1270 |
| C-Cl Stretch | 650 - 670 |
| C-Br Stretch | 540 - 560 |
Conformational Analysis and Molecular Dynamics Simulations of Derivatives
Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the three-dimensional structure, flexibility, and intermolecular interactions of molecules over time. For derivatives of this compound, these methods can predict how modifications to the parent structure influence its physical and chemical behavior.
The pyridine N-oxide ring is essentially planar. Conformational analysis of its derivatives would focus on the rotational barriers of any non-symmetrical substituent groups. MD simulations can provide insights into how these derivatives interact with their environment, such as solvent molecules or biological macromolecules. For instance, studies on N-methyl-quinoline-2-carboxamide 1-oxide, a related heterocyclic N-oxide, have utilized Car-Parrinello molecular dynamics (CPMD) to investigate the dynamics of intramolecular hydrogen bonds. core.ac.uk
For derivatives of this compound designed for specific applications, MD simulations can predict their binding modes and affinities to target proteins. For example, MD simulations have been employed to study the stability of pyridine scaffolds docked into the active site of the SARS-CoV-2 main protease. nih.gov These simulations track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms to assess the stability of the complex. Such computational studies are vital for understanding the thermodynamic properties of binding and for refining the design of potent inhibitors. nih.gov
In Silico Design of Novel Derivatives with Predicted Reactivity and Synthetic Utility
In silico design leverages computational power to conceptualize and evaluate novel molecules for specific purposes, thereby accelerating the discovery process and reducing experimental costs. This compound serves as a versatile scaffold for designing new derivatives with tailored reactivity and synthetic utility. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of in silico design. By developing mathematical models that correlate structural features with chemical reactivity or biological activity, QSAR can predict the properties of newly designed derivatives. researchgate.net For pyridine N-oxides, QSAR models have been used to predict their efficacy as catalysts in C-H functionalization reactions by correlating their electronic properties, such as oxidation potential, with their catalytic activity. acs.org The electronic properties of these catalysts can be fine-tuned by altering the substituents on the pyridine ring. acs.org
Furthermore, computational methods are used to predict the synthetic utility of derivatives. For example, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov This allows for the rational design of derivatives of this compound for specific chemical transformations, such as their use in palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. semanticscholar.org The N-oxide moiety itself can act as a directing group or be readily removed, adding to the synthetic versatility of this class of compounds. semanticscholar.org
Advanced Spectroscopic and Analytical Methodologies for the Characterization and Study of 2 Bromo 5 Chloropyridine 1 Oxide and Its Reaction Products
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-bromo-5-chloropyridine (B189627) 1-oxide, providing unequivocal confirmation of its elemental composition through highly accurate mass measurements. With this method, the experimentally determined mass of a molecule can be compared to its calculated theoretical mass, often with a precision of less than 5 parts per million (ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
For the parent compound, 2-bromo-5-chloropyridine 1-oxide, HRMS is used to verify its molecular formula, C₅H₃BrClNO. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern that serves as an additional layer of confirmation for the presence and number of these halogen atoms in the molecule.
In the study of its reactivity, HRMS is invaluable for identifying transient intermediates and final products. For instance, in skeletal editing reactions of pyridine (B92270) N-oxides, HRMS has been successfully employed to detect and confirm key ring-closing intermediates. chinesechemsoc.orgchinesechemsoc.org This capability allows for a deeper understanding of the reaction mechanism by providing direct evidence for proposed transient species. When analyzing reaction products, such as those from coupling or substitution reactions, HRMS provides the definitive molecular formula, allowing researchers to confirm the success of a transformation.
Table 1: Representative High-Resolution Mass Spectrometry Data for Pyridine N-oxide Derivatives
| Compound/Intermediate | Ion Formula | Calculated m/z | Found m/z | Technique |
| (6-Chloropyridin-2-yl)(phenyl)methanone | [C₁₂H₉NOCl+H]⁺ | 218.0367 | 218.0368 | ESI beilstein-journals.org |
| (S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine 1-oxide | [C₁₁H₁₄N₂O₂+H]⁺ | 207.1134 | 207.1129 | HRMS mdpi.com |
| Ring-Closing Intermediate E | Not Specified | Confirmed | Confirmed | HRMS chinesechemsoc.org |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, is the most powerful tool for the complete structural elucidation of this compound and its more complex reaction products in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the number and environment of protons and carbons, multi-dimensional experiments are essential for assembling the molecular puzzle.
For substituted pyridine N-oxides, ¹H, ¹³C, and ¹⁵N NMR are all highly sensitive to the electronic effects of substituents. scispace.comresearchgate.net The assignment of complex spectra is facilitated by techniques such as:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of a molecule and placing substituents on the pyridine ring. researchgate.net
¹⁵N NMR: The chemical shift of the pyridine nitrogen is particularly sensitive to substitution and electronic delocalization, providing valuable insight into the electronic structure of the N-oxide ring. scispace.comresearchgate.net For example, the ¹⁵N resonance of the pyridine nitrogen in 4-halo-2-alkylamino-6-methyl-5-nitropyridine N-oxide is significantly more shielded (by 27–40 ppm) than in the parent 4-halopyridine N-oxide. researchgate.net
These techniques are crucial when this compound is used as a scaffold to build more complex molecules, ensuring that the desired regio- and stereochemistry has been achieved.
Table 2: Typical NMR Chemical Shift Ranges for Substituted Pyridine N-oxides
| Nucleus | Substituent Effect | Typical Chemical Shift Range (ppm) | Reference |
| ¹³C (ipso-carbon at C-2) | Amino group substitution | Shifts from ~138.2 ppm to ~150.7 ppm | scispace.comresearchgate.net |
| ¹⁵N (Pyridine Ring) | Acetylamino group at C-2 | Deshielded by 5.9–11.5 ppm vs amino group | scispace.comresearchgate.net |
| ¹H (Protons on Ring) | Acetylamino group at C-2 | H-3 is deshielded by ~1.3-1.5 ppm vs amino group | scispace.com |
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structural Insights
Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. youtube.com For a molecule like this compound or its crystalline derivatives, this technique can unambiguously determine bond lengths, bond angles, and torsional angles.
This method is particularly powerful for:
Absolute Configuration: In chiral reaction products derived from this compound, X-ray diffraction of a single crystal is the gold standard for determining the absolute stereochemistry.
Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystal lattice.
Intermolecular Interactions: It provides detailed insights into how molecules pack in the solid state, identifying non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. iucr.org For example, in the crystal structure of 3,5-dimethylpyridine (B147111) N-oxide dihydrate, the N—O bond length was determined to be 1.316 Å, and the structure is dominated by hydrogen bonds between water molecules and the N-oxide group. iucr.org Similarly, studies on halogen-bonded complexes of pyridine N-oxides have shown specific Cl⋯O interaction angles ranging from 172° to 177°. rsc.org
While obtaining a suitable single crystal can be a challenge, the unparalleled detail provided by X-ray diffraction is essential for a complete understanding of the molecule's structural properties.
Table 3: Example Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value | Compound |
| Crystal System | Monoclinic | 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine |
| Space Group | P2₁/c | 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine |
| a (Å) | 11.869(5) | 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine |
| b (Å) | 13.155(6) | 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine |
| c (Å) | 10.970(5) | 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine |
| β (°) | 102.431(5) | 1-(diphenylmethylene)-2-(thiazolo[4,5-b]pyridin-2-yl)hydrazine |
Data from a related heterocyclic pyridine system to illustrate typical parameters obtained.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Reaction Monitoring
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying key functional groups within a molecule. For this compound, the most characteristic vibration is the N-O stretching mode. This band is typically strong in the IR spectrum due to the large change in dipole moment associated with the vibration.
N-O Stretch: The N-O stretching frequency in pyridine N-oxides is a key diagnostic peak. It is generally observed in the 1200-1350 cm⁻¹ region. arkat-usa.org For pyridine N-oxide itself, this stretch appears as a strong band around 1252 cm⁻¹ in the Raman spectrum and near 1231 cm⁻¹ in the IR spectrum. arkat-usa.org The exact position is sensitive to the electronic nature of other substituents on the pyridine ring.
C-Br and C-Cl Stretches: The vibrations associated with the carbon-halogen bonds occur at lower frequencies, typically in the fingerprint region of the spectrum (< 1000 cm⁻¹).
Aromatic C-H and C=C/C=N Stretches: These are found at their characteristic frequencies above 3000 cm⁻¹ and in the 1400-1600 cm⁻¹ region, respectively.
Vibrational spectroscopy is also a valuable tool for reaction monitoring. The disappearance of a reactant's characteristic peak (e.g., an azide (B81097) stretch) or the appearance of a product's peak (e.g., a carbonyl stretch) can be tracked over time to follow the progress of a chemical transformation.
Table 4: Characteristic Vibrational Frequencies for Pyridine N-oxide Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique | Reference |
| N-O Stretch | 1230 - 1350 | IR, Raman | arkat-usa.org |
| =C-H Stretch | 3050 - 3100 | IR, Raman | arkat-usa.org |
| Ring Vibrations | 1400 - 1600 | IR, Raman | researchgate.net |
Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Purity Assessment and Separation of Isomers
Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and isomeric impurities, as well as for assessing its final purity. The choice of technique depends on the volatility and polarity of the compound and any related species.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for thermally stable and volatile compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase. The coupled mass spectrometer provides immediate identification of the eluted components. GC-MS is frequently used to monitor reaction progress and determine the purity of halogenated pyridines. acs.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, LC-MS is the method of choice. Separation occurs in the liquid phase, making it a gentler technique. It is particularly powerful when coupled with high-resolution mass spectrometry (LC-HRMS), which can be used to identify isomeric products formed during a reaction, as demonstrated in the functionalization of pyridine N-oxides. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the workhorse for routine purity analysis and preparative purification. By selecting an appropriate column and mobile phase, it is possible to separate closely related isomers that may be difficult to distinguish by other methods.
These techniques are essential for ensuring the quality control of this compound and for isolating pure reaction products for further study and characterization.
Table 5: Common Chromatographic Methods and Applications
| Technique | Primary Use | Example Application | Reference |
| GC-MS | Purity analysis, reaction monitoring | Analysis of halogenated phenylpyridines | nih.gov |
| LC-MS/LC-HRMS | Analysis of non-volatile compounds, isomer identification | Identifying isomeric urea (B33335) products from 2-methoxypyridine (B126380) N-oxide reaction | rsc.org |
| HPLC-UV | Quantitative purity assessment, preparative separation | Purity determination of final products | researchgate.net |
In Situ Spectroscopic Monitoring (e.g., ReactIR, NMR) for Mechanistic Investigations
In situ (in the reaction vessel) spectroscopic monitoring allows for the real-time study of a reaction as it happens, providing a wealth of data on reaction rates, intermediates, and catalytic cycles. These techniques are far more powerful for mechanistic studies than traditional methods that rely on quenching and analyzing aliquots.
In Situ NMR: By running a reaction directly in an NMR tube, it is possible to observe the decay of reactant signals and the growth of product signals simultaneously. This is exceptionally useful for determining reaction kinetics. Furthermore, it can lead to the direct observation of short-lived intermediates that would otherwise be undetectable. Mechanistic studies on the direct arylation of pyridine N-oxide have utilized ¹⁹F NMR to create a reaction profile, showing an induction period followed by product formation. nih.gov In other systems, in situ NMR has been used to identify catalytically active hydride species. rsc.org
In Situ IR (ReactIR): This technique uses a probe that can be inserted directly into a reaction vessel to continuously collect IR spectra. It is ideal for tracking the concentration of species with strong and distinct IR absorptions (like carbonyls, azides, or the N-O group). By plotting the absorbance of specific peaks over time, detailed kinetic profiles can be generated, providing insight into reaction orders and the influence of different reaction parameters.
Isotopic labeling studies, where an atom is replaced by its isotope (e.g., ¹³C or ²H), are often combined with in situ monitoring. The resulting changes in the spectra can be used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways, as has been shown in the synthesis of pyridines from alkyl azides. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-5-chloropyridine 1-oxide, and how can reaction conditions be optimized?
- Methodology : The N-oxide moiety is typically introduced via oxidation of the parent pyridine derivative. Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in aprotic solvents (e.g., dichloromethane) under reflux. Optimization involves adjusting reaction time, temperature, and stoichiometry to minimize side reactions such as over-oxidation or halogen displacement .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Confirm purity via HPLC or melting point analysis (e.g., mp 70–72°C for analogous 5-bromo-2-chloropyridine ).
Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) distinguish this compound from its non-oxidized precursor?
- NMR : The N-oxide group deshields adjacent protons, causing downfield shifts in -NMR (e.g., H2 and H6 protons shift by ~0.5–1.0 ppm). -NMR shows a distinct signal for the oxidized nitrogen (~150–160 ppm) .
- FT-IR : A strong absorption band near 1250–1300 cm corresponds to the N-O stretch, absent in the precursor .
Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?
- Solubility : Slightly soluble in water but highly soluble in polar organic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperature (4–25°C) are critical to prevent hydrolysis of the N-oxide or halogen groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound, particularly regarding halogen and N-oxide positioning?
- Crystallographic refinement : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for heavy atoms (Br, Cl) and restraint of the N-O bond length to 1.30–1.35 Å. Compare experimental bond angles/planarity with DFT-optimized geometries to validate the structure .
- Data contradiction : If X-ray data conflicts with computational models (e.g., unexpected dihedral angles), re-examine hydrogen bonding or crystal packing effects using Mercury software .
Q. What experimental design principles apply to studying the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Substrate preparation : Convert the bromo group to a boronic ester via Miyaura borylation (Pd(dppf)Cl, bis(pinacolato)diboron, KOAc). Monitor reaction progress via -NMR .
- Challenges : Competing reactivity of the N-oxide may require protective groups (e.g., silylation) or catalyst tuning (e.g., Pd(OAc) with SPhos ligand) to suppress undesired side reactions .
Q. How can DFT calculations predict the electronic properties (HOMO-LUMO, ESP) of this compound, and how do they correlate with experimental observations?
- Computational workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential (ESP) maps to identify electrophilic/nucleophilic sites, validated by experimental reactivity (e.g., regioselective substitutions). Compare HOMO-LUMO gaps with UV-Vis absorption spectra (~270–300 nm for pyridine N-oxides) .
Q. What safety protocols are critical when handling this compound due to its toxicity and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
